molecular formula C5H3Cl4N3 B8371584 2,3,5,6-Tetrachloro-4-hydrazinopyridine CAS No. 2176-64-9

2,3,5,6-Tetrachloro-4-hydrazinopyridine

Cat. No. B8371584
CAS RN: 2176-64-9
M. Wt: 246.9 g/mol
InChI Key: CCNIAHUQBGJXCA-UHFFFAOYSA-N
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Patent
US04127575

Procedure details

Another method of preparing tetrachloropyridines is taught in Collins et al., J. Chem. Soc. (C) pages 167-174 (1971) wherein pentachloropyridine is reacted with hydrazine hydrate in ethanol and the resulting tetrachloro-4 and/or 2-hydrazinopyridine is oxidized with aqueous copper sulfate or silver oxide in ethanol. This reference also teaches pyrolyzing tetrachloro-4-hydrazinopyridine in sand at 160° C. to yield tetrachloropyridine. In addition, this reference teaches the preparation of 2,3,6-trichloropyridine from the reaction of tetrachloro-4-hydrazinopyridine with cuprous oxide in hot water.
[Compound]
Name
tetrachloropyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
tetrachloro-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[Cl:11].O.NN.N(C1C=CC=CN=1)N.ClC1N=C(Cl)C(Cl)=C(NN)C=1Cl>C(O)C.S([O-])([O-])(=O)=O.[Cu+2].[Ag]=O>[Cl:11][C:3]1[C:4]([Cl:10])=[C:5]([Cl:9])[C:6]([Cl:8])=[N:7][CH:2]=1 |f:1.2,6.7|

Inputs

Step One
Name
tetrachloropyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]=O
Step Four
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
tetrachloro-4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)NN)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 160° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.